![molecular formula C16H13ClN2O4S3 B4780478 N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4780478.png)
N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide
Overview
Description
N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide, also known as compound 15, is a small molecule inhibitor that has shown promise in the treatment of cancer.
Mechanism of Action
Compound 15 inhibits the activity of a protein kinase called Aurora A. This protein plays a critical role in cell division, and its overexpression is associated with the development of cancer. By inhibiting Aurora A, N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15 disrupts the normal cell cycle and induces cell death in cancer cells.
Biochemical and Physiological Effects:
Compound 15 has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. However, N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15 has not been shown to have any significant effects on normal cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15 in lab experiments is its specificity for Aurora A. This allows researchers to study the role of this protein in cancer development and progression. However, one limitation is that N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15 has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15. One area of interest is the development of more potent and selective inhibitors of Aurora A. In addition, researchers are exploring the use of N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15 in combination with other drugs to improve its efficacy. Finally, there is interest in studying the effects of N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15 on cancer stem cells, which are thought to play a critical role in cancer recurrence and resistance to therapy.
Scientific Research Applications
Compound 15 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer. In addition, it has been shown to have synergistic effects when used in combination with other chemotherapy drugs, such as paclitaxel and cisplatin.
properties
IUPAC Name |
N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S3/c17-12-3-1-4-14(11-12)19-25(20,21)15-8-6-13(7-9-15)18-26(22,23)16-5-2-10-24-16/h1-11,18-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWKLRYZCLNCGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}thiophene-2-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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